
(3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol is a chemical compound with the molecular formula C11H13FO2S. It is characterized by the presence of an oxetane ring, a four-membered cyclic ether, which is known for its strained structure and unique reactivity. The compound also contains a fluorophenyl group and a thioether linkage, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form (3-(bromomethyl)oxetan-3-yl)methanol. This intermediate is then treated with 4-fluorothiophenol under mild basic conditions, such as potassium carbonate in acetone, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments .
Análisis De Reacciones Químicas
Types of Reactions
(3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous sodium hydroxide (NaOH) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol or thiol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorophenyl group and thioether linkage play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(3-(Bromomethyl)oxetan-3-yl)methanol: An intermediate in the synthesis of (3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol.
(3-(Aryloxymethyl)oxetan-3-yl)methanol: Similar structure with different substituents on the oxetane ring.
(3-(Difluoromethyl)oxetane-3-amine hydrochloride): Another oxetane derivative with different functional groups
Uniqueness
This compound is unique due to its combination of a fluorophenyl group, thioether linkage, and oxetane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13FO2S |
|---|---|
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
[3-[(4-fluorophenyl)sulfanylmethyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C11H13FO2S/c12-9-1-3-10(4-2-9)15-8-11(5-13)6-14-7-11/h1-4,13H,5-8H2 |
Clave InChI |
WCPRITHEGSWFKF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(CO)CSC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


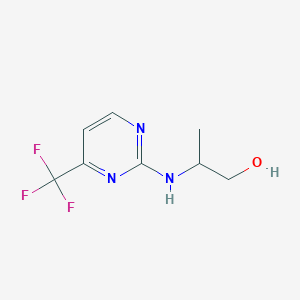



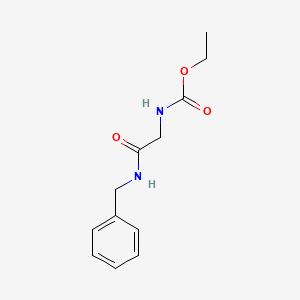

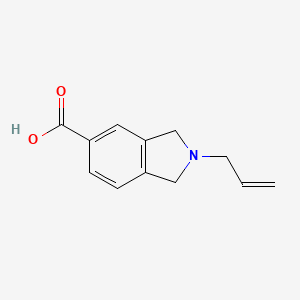
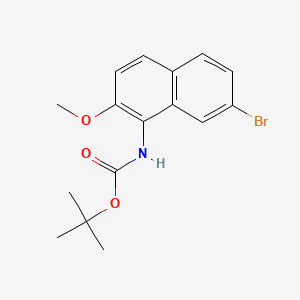
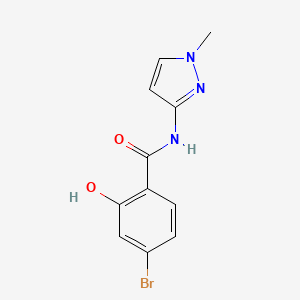
![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)
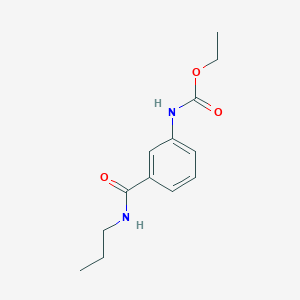
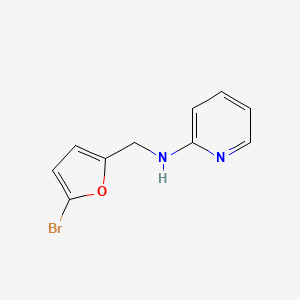

![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)
